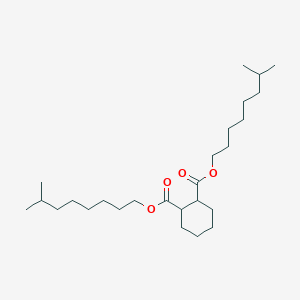

Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

Description

Properties

IUPAC Name |

bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIEOQXBKUKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274044 | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

394 °C | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

224 °C (COC) | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Iin water, <0.02 mg/L | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity slightly less than 1 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 1.2X10-7 mm Hg | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

166412-78-8, 318292-43-2 | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISONONYL HEXAHYDROPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisononyl hexahydrophthalate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, commonly known as DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate-based plasticizers.[1] Its primary application is to increase the flexibility and workability of polyvinyl chloride (PVC) products.[2] Given its use in sensitive applications such as medical devices, toys, and food packaging, a thorough understanding of its physical and chemical properties is crucial for risk assessment and material science.[1] This technical guide provides a comprehensive overview of the key physical and chemical characteristics of DINCH, detailed experimental methodologies for their determination, and an examination of its biological interactions.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1,2-Cyclohexanedicarboxylic acid, bis(7-methyloctyl) ester; Diisononyl cyclohexane-1,2-dicarboxylate; Hexamoll® DINCH[1] |

| CAS Number | 166412-78-8[1] |

| Molecular Formula | C₂₆H₄₈O₄[2] |

| Molecular Weight | 424.66 g/mol [2] |

| Chemical Structure | A cyclohexane ring with two adjacent carboxylate groups, each esterified with a 7-methyloctyl alcohol. |

Physical Properties

The physical properties of DINCH are summarized in the table below. These properties are essential for understanding its behavior in various applications and environmental conditions.

| Property | Value | Method |

| Appearance | Colorless, odorless liquid[2][3] | Visual Inspection |

| Boiling Point | > 400 °C at 1013 hPa[2] | OECD Guideline 103 |

| Melting Point | < -50 °C[2] | OECD Guideline 102 |

| Density | 0.944 g/cm³ at 20 °C[2] | OECD Guideline 109 |

| Water Solubility | < 0.01 mg/L at 20 °C | OECD Guideline 105 |

| Vapor Pressure | < 0.00001 hPa at 20 °C | OECD Guideline 104 |

| Log Kₒw (Octanol/Water Partition Coefficient) | > 6.2 at 25 °C | OECD Guideline 117 |

Chemical Properties

| Property | Description |

| Stability | Thermally stable with a high boiling point.[2] It is not expected to be oxidizing. |

| Reactivity | Generally considered to be of low reactivity under normal conditions. Incompatible with strong oxidizing agents. |

| Hydrolysis | Expected to be hydrolytically stable at neutral pH. |

| Metabolism | In biological systems, DINCH can be metabolized to its monoester, which can then be further oxidized. These metabolites are more polar and can be excreted. |

Experimental Protocols

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a thermometer, and a heating source (e.g., a heating mantle).

-

Procedure:

-

The liquid is placed in the boiling flask with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned in the vapor phase, just below the side arm of the condenser, to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

-

The liquid is heated, and the temperature is recorded when it boils and a steady reflux is observed in the condenser.

-

The atmospheric pressure is recorded at the time of the measurement.[4][5]

-

-

Data Analysis: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if necessary.

Determination of Water Solubility (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology (Flask Method for sparingly soluble substances):

-

Apparatus: A flask with a stirrer, a constant temperature bath, and an analytical method for determining the concentration of the substance in water (e.g., gas chromatography-mass spectrometry, GC-MS).

-

Procedure:

-

An excess amount of the test substance is added to a known volume of water in the flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibrium, the mixture is allowed to stand to let undissolved material settle.

-

A sample of the aqueous phase is carefully taken, ensuring no solid particles are included, often by filtration or centrifugation.

-

The concentration of the dissolved substance in the aqueous sample is determined using a suitable analytical method.[2][6][7][8][9]

-

-

Data Analysis: The water solubility is reported as the average concentration from at least three replicate determinations.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume.

Methodology (Pycnometer Method):

-

Apparatus: A pycnometer (a glass flask with a precise volume), a balance, and a constant temperature bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the test liquid and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid is removed.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, filled with a reference substance of known density (e.g., water), and weighed again at the same temperature.[10][11][12][13]

-

-

Data Analysis: The density of the test substance is calculated from the mass of the liquid and the known volume of the pycnometer.

Biological Interactions and In Vitro Assessment

While DINCH itself exhibits low biological activity, its metabolites have been shown to interact with nuclear receptors at high concentrations. This has prompted in vitro studies to assess its potential for endocrine disruption.

Interaction with Nuclear Receptors

Studies have shown that metabolites of DINCH can act as agonists for several human nuclear receptors, including the estrogen receptors (ERα and ERβ), the androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARα and PPARγ). This interaction is typically assessed using in vitro reporter gene assays.

Experimental Workflow: In Vitro Nuclear Receptor Activation Assay

The following diagram illustrates a typical workflow for assessing the activation of nuclear receptors by DINCH metabolites using a reporter gene assay.

Detailed Protocol: In Vitro Nuclear Receptor Reporter Gene Assay

This protocol describes a common method to evaluate the potential of DINCH metabolites to activate nuclear receptors.

Methodology:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in appropriate media until they reach a suitable confluency for transfection.

-

Transfection:

-

Cells are co-transfected with two plasmids:

-

An expression plasmid containing the gene for the human nuclear receptor of interest (e.g., PPARγ).

-

A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for the specific nuclear receptor.

-

-

A transfection reagent is used to facilitate the uptake of the plasmids by the cells.

-

-

Exposure:

-

After an incubation period to allow for gene expression, the cells are treated with various concentrations of the DINCH metabolites.

-

Positive (a known agonist for the receptor) and negative (vehicle control) controls are included.

-

-

Cell Lysis and Reporter Assay:

-

Data Analysis:

-

The reporter signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter) to account for variations in cell number and transfection efficiency.

-

The fold activation relative to the vehicle control is calculated for each concentration of the test compound.

-

Dose-response curves are generated to determine the potency (e.g., EC₅₀) of the DINCH metabolites in activating the nuclear receptor.

-

Conclusion

This compound (DINCH) is a well-characterized compound with physical and chemical properties that make it a suitable and safer alternative to traditional phthalate plasticizers in many applications. While DINCH itself demonstrates low biological activity, its metabolites have been shown to interact with nuclear receptors in vitro at high concentrations. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable assessment of the properties and potential biological activities of DINCH and similar compounds, which is essential for informed decision-making in research, product development, and regulatory science.

References

- 1. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]

- 2. laboratuar.com [laboratuar.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. lcslaboratory.com [lcslaboratory.com]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. oecd.org [oecd.org]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. A Fluorescence-Based Reporter Gene Assay to Characterize Nuclear Receptor Modulators | Springer Nature Experiments [experiments.springernature.com]

- 15. eubopen.org [eubopen.org]

- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.com [promega.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide on Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (CAS: 166412-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), is a non-aromatic plasticizer developed as a safer alternative to traditional phthalate-based plasticizers.[1][2] With the increasing scrutiny and regulation of phthalates due to their potential endocrine-disrupting properties, DINCH has gained prominence in sensitive applications such as medical devices, toys, and food packaging.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, experimental protocols for toxicological and biological assessment, and known signaling pathway interactions of this compound.

Physicochemical Properties

This compound is a colorless, odorless liquid with high thermal stability and low volatility.[1][2] Its key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 166412-78-8 | [1][2] |

| Molecular Formula | C26H48O4 | [1][2] |

| Molecular Weight | 424.66 g/mol | [1][2] |

| Appearance | Colorless, odorless liquid | [1][2] |

| Density | ~0.944 g/cm³ at 20°C | [1] |

| Melting Point | < -50°C | [1] |

| Boiling Point | > 400°C | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the catalytic hydrogenation of diisononyl phthalate (DINP). This process converts the aromatic phthalate ring into a cyclohexane ring.

Experimental Protocol: Catalytic Hydrogenation of Diisononyl Phthalate

This protocol is a representative procedure based on established methods for phthalate hydrogenation. Optimization of specific parameters may be required for laboratory-scale synthesis.

Materials:

-

Diisononyl phthalate (DINP)

-

Hydrogen gas (H₂)

-

Ruthenium-based catalyst (e.g., Ru/C or Ru/Al₂O₃)

-

Solvent (e.g., isopropanol or no solvent)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet/outlet.

Procedure:

-

Reactor Setup: The high-pressure autoclave reactor is thoroughly cleaned and dried.

-

Charging the Reactor: The reactor is charged with diisononyl phthalate and the ruthenium-based catalyst. The catalyst loading is typically in the range of 0.1-5% by weight of the DINP. If a solvent is used, it is added at this stage.

-

Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any air, followed by purging with hydrogen gas.

-

Reaction: The reactor is pressurized with hydrogen gas to the desired pressure (typically 30-100 bar) and heated to the reaction temperature (usually between 80-150°C). The reaction mixture is stirred vigorously to ensure good mixing and mass transfer.

-

Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen gas or by taking periodic samples (if the reactor setup allows) for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material and the formation of the product.

-

Cooling and Depressurization: Once the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the solid catalyst.

-

Purification: The crude product is then purified. This may involve distillation under reduced pressure to remove any low-boiling impurities and the solvent (if used). Further purification can be achieved by column chromatography on silica gel if a high-purity product is required for specific research applications.

Experimental Protocols for Toxicological and Biological Assessment

A variety of in vitro and in vivo assays have been employed to evaluate the toxicological profile and biological effects of DINCH and its metabolites.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cell lines (e.g., HepG2 for liver toxicity, HK-2 for kidney toxicity)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (DINCH) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

-

Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of DINCH. A vehicle control (containing the same concentration of the solvent used to dissolve DINCH) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the solubilization solution is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the vehicle control.

Genotoxicity Assessment: Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.

Materials:

-

Treated cells from the cytotoxicity assay

-

Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (containing high salt and detergents)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., ethidium bromide or SYBR Green)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters and imaging software

Procedure:

-

Cell Embedding: A suspension of treated cells is mixed with LMPA and layered onto a microscope slide pre-coated with NMPA.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

DNA Unwinding: The slides are placed in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Electrophoresis is carried out under alkaline conditions, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (containing strand breaks) will migrate further, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

-

Visualization and Analysis: The slides are observed under a fluorescence microscope, and the comets are scored using imaging software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

In Vivo Developmental and Behavioral Toxicity: Zebrafish Larvae Assay

Zebrafish larvae are a valuable model for assessing developmental and behavioral toxicity of chemical compounds.

Materials:

-

Fertilized zebrafish embryos

-

Embryo medium

-

DINCH stock solution

-

Multi-well plates

-

Automated behavioral analysis system (e.g., video tracking software)

Procedure:

-

Exposure: Fertilized zebrafish embryos are placed in multi-well plates containing embryo medium with different concentrations of DINCH or a vehicle control. The exposure is typically started at a few hours post-fertilization and continued for several days.

-

Developmental Assessment: During the exposure period, the larvae are monitored for developmental endpoints such as hatching rate, survival, and morphological abnormalities.

-

Behavioral Analysis (Light-Dark Test): At a specific developmental stage (e.g., 5 days post-fertilization), the larvae are transferred to a behavioral analysis arena. Their locomotor activity is recorded in response to alternating periods of light and darkness.

-

Data Acquisition and Analysis: The video tracking software quantifies various behavioral parameters, such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior), which can be indicative of anxiety-like behavior.

Signaling Pathway Interactions

Research suggests that this compound and its metabolites can interact with specific cellular signaling pathways.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway

The primary metabolite of DINCH, mono(7-methyloctyl) cyclohexane-1,2-dicarboxylate (MINCH), has been shown to act as an agonist for PPARα, a nuclear receptor involved in lipid metabolism.

Caption: PPARα signaling pathway activation by the DINCH metabolite MINCH.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Toxicogenomic studies have indicated that DINCH can alter the expression of genes involved in the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

References

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer developed as a safer alternative to traditional ortho-phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP) and di-isononyl phthalate (DINP).[1] Due to concerns over the endocrine-disrupting effects of certain phthalates, DINCH has seen a significant increase in use in a wide range of consumer products, particularly in sensitive applications such as medical devices, toys, and food packaging. This guide provides an in-depth technical overview of the molecular structure, chemical properties, synthesis, analytical methodologies, and biological interactions of DINCH.

Molecular Structure and Chemical Properties

DINCH is a complex mixture of isomers of 1,2-cyclohexanedicarboxylic acid diisononyl ester.[1] The isononyl alcohol used in its synthesis is a branched nine-carbon alcohol, leading to a variety of structural isomers in the final product. The central feature of the DINCH molecule is a cyclohexane ring, a result of the hydrogenation of the aromatic ring of its phthalate precursor, DINP.[2] This structural difference is key to its altered toxicological profile compared to phthalates.

Table 1: Physical and Chemical Properties of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

| Property | Value | Reference(s) |

| Molecular Formula | C26H48O4 | [3] |

| Molecular Weight | 424.66 g/mol | [3] |

| CAS Number | 166412-78-8 | [2] |

| Appearance | Colorless, odorless, oily liquid | [3] |

| Boiling Point | 394 °C | [3] |

| Melting Point (Pour Point) | -54 °C | [3] |

| Density | 0.944 - 0.954 g/cm³ at 20 °C | [3] |

| Vapor Pressure | < 0.01 mbar at 20 °C | [3] |

| Water Solubility | < 0.02 mg/L at 25 °C | [3] |

| Log Kow (Octanol-Water Partition Coefficient) | ~9.82 (estimated) | [4] |

| Viscosity | 44-60 mPa·s at 20 °C | [3] |

Experimental Protocols

Synthesis of Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH)

The primary industrial synthesis of DINCH involves the catalytic hydrogenation of di-isononyl phthalate (DINP).[2]

Protocol: Catalytic Hydrogenation of Di-isononyl Phthalate (DINP)

-

Reaction Setup: The hydrogenation is typically carried out in a high-pressure reactor. Di-isononyl phthalate (DINP) is used as the starting material.

-

Catalyst: A ruthenium-based catalyst, such as ruthenium nanoclusters supported on γ-Al2O3, or a bimetallic catalyst like rhodium-nickel on aluminated silica, is employed.

-

Reaction Conditions: The reaction is conducted at a temperature of approximately 140°C and a hydrogen pressure of 3 MPa.

-

Reaction Monitoring: The progress of the reaction is monitored by analyzing samples to confirm the complete conversion of DINP to DINCH.

-

Purification: After the reaction, the catalyst is filtered off. The crude DINCH is then purified, typically by distillation under reduced pressure, to remove any unreacted starting material or by-products. The final product is a clear, colorless liquid with a high purity (typically >99.5%).

An alternative synthesis route involves a Diels-Alder reaction between di-isononyl maleate and 1,3-butadiene, followed by hydrogenation.

Analytical Methodologies

The analysis of DINCH and its metabolites is crucial for exposure assessment and toxicological studies. The most common techniques are gas chromatography-mass spectrometry (GC-MS), particularly pyrolysis-GC-MS for solid samples, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for biological matrices.

Protocol: Analysis of DINCH in PVC Plastic by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Sample Preparation: A small amount of the PVC material (typically in the microgram range) is placed directly into a pyrolysis sample cup. No solvent extraction is required, which minimizes sample preparation time and potential for contamination.

-

Pyrolysis: A two-step thermal desorption process is often used. The first step involves a lower temperature ramp (e.g., 200°C to 300°C) to thermally desorb the plasticizers from the polymer matrix. A subsequent higher temperature step can be used to pyrolyze the polymer backbone for identification.

-

Gas Chromatography (GC): The thermally desorbed compounds are transferred to a GC column (e.g., a non-polar capillary column) for separation. The oven temperature is programmed to achieve optimal separation of the target analytes.

-

Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte, which is compared to a reference library.

Protocol: Analysis of DINCH Metabolites in Urine by LC-MS/MS

-

Sample Preparation: A urine sample is first subjected to enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave the glucuronide conjugates of the metabolites.[2]

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analytes. The metabolites are eluted with an appropriate organic solvent.

-

Liquid Chromatography (LC): The extracted sample is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

Tandem Mass Spectrometry (MS/MS): The eluting compounds are ionized using an electrospray ionization (ESI) source and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each metabolite (e.g., MINCH, OH-MINCH, oxo-MINCH, cx-MINCH) are monitored for quantification and confirmation.

Biological Interactions and Signaling Pathways

Recent research has indicated that DINCH and its metabolites are not biologically inert and can interact with several cellular signaling pathways. The primary areas of concern are metabolic disruption, induction of oxidative stress, inflammation, and apoptosis.

Metabolic Disruption via PPAR-α Activation

One of the key metabolites of DINCH, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH), has been shown to act as an agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

Caption: PPAR-α activation by the DINCH metabolite MINCH.

Induction of Oxidative Stress and Inflammatory Response

DINCH and its metabolite MINCH have been demonstrated to induce oxidative stress in cells, leading to an inflammatory response primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

Caption: DINCH-induced oxidative stress and NF-κB-mediated inflammation.

Apoptosis Induction via the Mitochondrial Pathway

Exposure to DINCH has been linked to the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of caspases.

Caption: The mitochondrial pathway of apoptosis induced by DINCH.

Conclusion

Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH) represents a significant advancement in plasticizer technology, offering a safer alternative to certain traditional phthalates. However, emerging research indicates that DINCH and its metabolites are biologically active, with the potential to influence key cellular pathways involved in metabolism, inflammation, and cell death. For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties, synthesis, and biological interactions of DINCH is essential for assessing its safety, developing new analytical methods, and understanding its potential impact on human health. Further research is warranted to fully elucidate the long-term health effects of exposure to this widely used plasticizer.

References

- 1. Urinary concentrations of cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester, a metabolite of the non-phthalate plasticizer di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH), and markers of ovarian response among women attending a fertility center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. archimer.ifremer.fr [archimer.ifremer.fr]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthesis pathways for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer also known as Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH). Two principal synthetic routes are explored: the hydrogenation of Diisononyl Phthalate (DINP) and a multi-step process commencing with a Diels-Alder reaction. Furthermore, this document provides a plausible synthetic method for the key reagent, 7-methyloctanol. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound is a significant plasticizer utilized in a variety of applications, from medical devices to food packaging, owing to its favorable toxicological profile compared to traditional phthalate-based plasticizers.[1] A thorough understanding of its synthesis is crucial for quality control, process optimization, and further research into its applications and potential biological interactions. This guide outlines the two predominant manufacturing processes for this compound, providing detailed procedural information and quantitative metrics where available.

Synthesis Pathways

There are two primary industrial routes for the synthesis of this compound:

-

Route 1: Catalytic hydrogenation of Diisononyl Phthalate (DINP).

-

Route 2: A multi-step synthesis involving a Diels-Alder reaction, followed by hydrogenation and esterification.

A key precursor for the esterification step in Route 2 is the alcohol, 7-methyloctanol, for which a synthesis is also described.

Route 1: Hydrogenation of Diisononyl Phthalate (DINP)

This is a direct and efficient method for the production of this compound. It involves the catalytic hydrogenation of the aromatic ring of Diisononyl Phthalate.

A study on the catalytic hydrogenation of diisononyl phthalate identified a Ruthenium on alumina (Ru/Al2O3) catalyst as being highly effective.[2] The following protocol is based on the optimal conditions described in that study:

-

Catalyst Preparation: A Ru/Al2O3 catalyst with a Ruthenium loading of 0.3% is prepared by the equal volume impregnation method. The Al2O3 support is modified by hydrothermal treatment at 140°C for 4 hours, with the addition of 1% pore-forming agent and 5% binder, followed by calcination at 700°C for 4 hours.[2]

-

Hydrogenation Reaction:

-

The hydrogenation is carried out in a suitable high-pressure reactor.

-

The Diisononyl Phthalate (DINP) substrate is introduced into the reactor with the Ru/Al2O3 catalyst.

-

The reactor is pressurized with hydrogen to 5 MPa.[2]

-

The reaction mixture is heated to 150°C.[2]

-

The reaction is maintained at these conditions with a space velocity of 0.25 h⁻¹.[2]

-

-

Work-up and Purification:

-

After the reaction is complete, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The crude product is purified by vacuum distillation to yield this compound.

-

| Parameter | Value | Reference |

| Catalyst | 0.3% Ru/Al2O3 | [2] |

| Temperature | 150°C | [2] |

| Pressure | 5 MPa | [2] |

| Space Velocity | 0.25 h⁻¹ | [2] |

| Conversion of DINP | 98.9% | [2] |

| Selectivity to Product | 97.1% | [2] |

Diagram of Route 1: Hydrogenation of DINP

Caption: Hydrogenation of DINP to produce the target compound.

Route 2: Diels-Alder Reaction, Hydrogenation, and Esterification

This pathway involves the construction of the cyclohexane ring through a Diels-Alder cycloaddition, followed by saturation of the double bond and subsequent esterification.

This step utilizes the well-established Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

The following is a representative laboratory-scale procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine maleic anhydride (3.0 g) and 3-sulfolene (3.6 g, as a source of 1,3-butadiene in situ).[3]

-

Solvent Addition: Add diglyme (7 mL) as a solvent.[3]

-

Reaction: Heat the mixture gently. The evolution of sulfur dioxide gas will be observed as bubbles.[3] The reaction temperature should be maintained around 140°C.[3] Continue heating for approximately 5 minutes after the bubbling ceases.[3]

-

Crystallization and Isolation:

The double bond in the cyclohexene ring is saturated through catalytic hydrogenation to yield cyclohexane-1,2-dicarboxylic anhydride.

A general procedure for this type of hydrogenation is as follows:

-

Reaction Setup: In a hydrogenation apparatus, dissolve the cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent such as ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or a Ruthenium-based catalyst.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the theoretical amount of hydrogen is consumed.

-

Work-up:

-

Filter off the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude cyclohexane-1,2-dicarboxylic anhydride.

-

The alcohol required for the final esterification step can be prepared by the reduction of 7-methyloctanoic acid.

The following is a general procedure for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄), which can be adapted for 7-methyloctanoic acid:

-

Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 7-methyloctanoic acid in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining a low temperature (e.g., 0°C) with an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up:

-

Cool the reaction mixture to 0°C.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with diethyl ether.

-

Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 7-methyloctanol.

-

-

Purification: The crude alcohol can be purified by vacuum distillation.

The final step is the esterification of the anhydride with two equivalents of 7-methyloctanol.

A general procedure for acid-catalyzed esterification is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexane-1,2-dicarboxylic anhydride, 7-methyloctanol (2.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in a suitable solvent like toluene.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Work-up:

-

Cool the reaction mixture.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation to yield this compound.

Diagram of Route 2: Diels-Alder Pathway

Caption: Multi-step synthesis via the Diels-Alder reaction.

Product Characterization

The final product, this compound, is a colorless, odorless liquid.[1] Key quality specifications are summarized below.

| Parameter | Specification | Analysis Method |

| Purity | ≥ 99.0% | Gas Chromatography (GC) |

| Color (Pt-Co) | ≤ 150 | - |

| Acid Value | ≤ 0.1 mg KOH/g | Titration |

| Moisture Content | ≤ 0.1% | Karl Fischer Titration |

Table based on data from a product specification sheet.[1]

Spectroscopic data is essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the methylene protons adjacent to the ester oxygen (-COOCH₂-), and the various protons of the 7-methyloctyl chains.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the carbons of the cyclohexane ring, and the carbons of the alkyl chains.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically in the region of 1730-1750 cm⁻¹.

Conclusion

The synthesis of this compound can be achieved through two primary industrial routes. The direct hydrogenation of DINP offers a more streamlined process, while the Diels-Alder pathway provides a versatile method for constructing the core cyclohexane structure from readily available starting materials. The choice of synthetic route will depend on factors such as the availability of starting materials, economic considerations, and desired product purity. The experimental protocols and quantitative data provided in this guide offer a solid foundation for laboratory-scale synthesis and further process development. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated laboratory environment.

References

Unveiling the Safety Profile of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate (DINCH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity data for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer commonly known as DINCH. The information is compiled from extensive reviews by regulatory bodies and scientific studies to support risk assessment and inform research and development.

Executive Summary

This compound (DINCH) is a plasticizer used as a safer alternative to some ortho-phthalates in a variety of consumer products, including toys, medical devices, and food packaging.[1][2] Toxicological evaluation of DINCH has been extensive, with a substantial body of evidence from in vivo and in vitro studies. Overall, DINCH exhibits a low order of acute toxicity and is not considered to be genotoxic or carcinogenic. Repeated-dose studies have identified the liver, kidneys, and thyroid as target organs in rodents, though the relevance of some of these findings to humans is debated. Reproductive and developmental toxicity studies have not shown adverse effects on fertility or development at doses up to 1000 mg/kg bw/day. This guide synthesizes the available quantitative data, details the experimental methodologies of key studies, and illustrates the metabolic and potential signaling pathways of DINCH.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity values for DINCH derived from various toxicological studies.

Table 1: Acute and Repeated-Dose Toxicity

| Study Type | Species | Route | Key Findings | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Reference(s) |

| Acute Oral Toxicity | Rat | Oral | Virtually nontoxic after a single ingestion. | LD50 > 5000 mg/kg bw | - | |

| Acute Dermal Toxicity | Rat | Dermal | Virtually nontoxic after a single skin contact. | LD50 > 2000 mg/kg bw | - | |

| 28-Day Repeated Dose | Rat | Oral (diet) | Increased liver weight, induction of liver enzymes. | 64 mg/kg bw/day | 318 mg/kg bw/day | |

| 90-Day Repeated Dose | Wistar Rat | Oral (diet) | Increased liver weight, increased serum gamma-glutamyltransferase (GGT), thyroid hypertrophy. | 107.1 mg/kg bw/day (males), 389.4 mg/kg bw/day (females) | 325 mg/kg bw/day (males) | |

| Chronic Toxicity (2-year) | Rat | Oral (diet) | Increased γ-glutamyltransferase, decreased bilirubin, increased blood platelet counts. Thyroid follicular hypertrophy and tumors (considered rodent-specific). | 200 mg/kg bw/day | - |

Table 2: Reproductive and Developmental Toxicity

| Study Type | Species | Route | Key Findings | NOAEL (No-Observed-Adverse-Effect-Level) | LOAEL (Lowest-Observed-Adverse-Effect-Level) | Reference(s) |

| Two-Generation Reproductive Toxicity | Wistar Rat | Oral (diet) | No adverse effects on fertility or reproductive performance. | 1000 mg/kg bw/day | - | |

| Developmental Toxicity | Rat | Oral (gavage) | No adverse developmental effects. | >1200 mg/kg bw/day | - | |

| Developmental Toxicity | Rabbit | Oral (gavage) | No adverse developmental effects. | >1200 mg/kg bw/day | - |

Table 3: Genotoxicity and Carcinogenicity

| Study Type | System | Result | Reference(s) |

| Ames Test | S. typhimurium | Non-mutagenic | |

| In vitro Chromosome Aberration | Mammalian Cells | Non-genotoxic | |

| In vivo Micronucleus Assay | Mouse Bone Marrow | Non-genotoxic | |

| Carcinogenicity (2-year) | Rat | Non-carcinogenic (thyroid tumors considered not relevant to humans) |

Experimental Protocols

Detailed experimental protocols for the key toxicological studies on DINCH are primarily available in proprietary industry reports, with comprehensive summaries provided by regulatory agencies. The following outlines the methodologies based on these public summaries.

90-Day Repeated Dose Oral Toxicity Study (OECD Guideline 408)

-

Test Substance: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), >99% purity.

-

Test System: Wistar rats, 20 per sex per dose group.

-

Administration: The test substance was administered via the diet at concentrations of 0, 1500, 4500, or 15,000 ppm for 13 weeks. These concentrations corresponded to approximate daily doses of 107, 325, and 1102 mg/kg bw/day for males and 128, 389, and 1311 mg/kg bw/day for females.

-

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. Ophthalmoscopic examinations were performed prior to and at the end of the study.

-

Clinical Pathology: At termination, blood samples were collected for hematology and clinical chemistry analyses. Urine samples were also collected for urinalysis.

-

Pathology: All animals were subjected to a full necropsy. Organ weights were recorded for the liver, kidneys, thyroid, and other organs. Histopathological examinations were performed on a comprehensive set of tissues from the control and high-dose groups, with target organs also examined in the low- and mid-dose groups.

-

Reference: Based on summaries from CPSC and NICNAS reviews of a BASF AG study.

Two-Generation Reproductive Toxicity Study (OECD Guideline 416)

-

Test Substance: Diisononyl cyclohexane-1,2-dicarboxylate (DINCH).

-

Test System: Wistar rats.

-

Administration: The test substance was administered continuously in the diet at dose levels of 0, 100, 300, or 1000 mg/kg bw/day to the F0 generation for a pre-mating period, during mating, gestation, and lactation. The F1 generation was exposed from weaning through maturity, mating, and the production of the F2 generation.

-

Endpoints Evaluated (F0 and F1 Parents):

-

Clinical observations, body weight, and food consumption.

-

Mating performance, fertility, gestation length, and parturition.

-

Organ weights and histopathology of reproductive organs.

-

-

Endpoints Evaluated (F1 and F2 Offspring):

-

Viability, sex ratio, and clinical signs.

-

Body weight from birth to weaning.

-

Anogenital distance.

-

Post-weaning developmental landmarks.

-

-

Reference: Based on summaries from a Virginia Department of Health report and other regulatory reviews of a BASF AG study.

Metabolic and Signaling Pathways

Metabolic Pathway of DINCH

DINCH undergoes a two-step metabolic process. The initial step involves hydrolysis to its monoester, mono-isononyl-cyclohexane-1,2-dicarboxylate (MINCH). This is followed by further oxidation of the monoester to various metabolites, including hydroxylated (OH-MINCH), oxo (oxo-MINCH), and carboxylated (cx-MINCH) forms. The primary route of excretion of these metabolites is through the urine.

Experimental Workflow for In Vivo Toxicity Studies

A generalized workflow for conducting in vivo toxicity studies, such as the repeated-dose and reproductive toxicity studies for DINCH, is outlined below. This workflow ensures a systematic evaluation of the potential adverse effects of the test substance.

Potential Signaling Pathway: PPAR-α Activation

Some studies suggest that a metabolite of DINCH, MINCH, may act as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. PPAR-α is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPAR-α can lead to changes in gene expression related to fatty acid oxidation.

Conclusion

The available safety and toxicity data for this compound (DINCH) indicate a low potential for acute toxicity, genotoxicity, and carcinogenicity. Repeated-dose studies in animals have identified effects on the liver, kidneys, and thyroid at high doses, with some effects considered to be of low relevance to humans. Importantly, comprehensive reproductive and developmental toxicity studies have not revealed any significant adverse effects. While the full, detailed protocols of the original industry-sponsored studies are not publicly available, the extensive summaries from regulatory bodies provide a robust basis for safety assessment. Further research could focus on the long-term effects of low-dose exposure in humans and further elucidate the mechanisms of action, including the potential for PPAR-α activation by its metabolites.

References

An In-depth Technical Guide to the Thermal Stability of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH), is a versatile plasticizer utilized in a variety of applications, including sensitive products like medical devices, toys, and food packaging.[1][2] Its non-aromatic structure makes it a favorable alternative to traditional phthalate-based plasticizers.[1] A critical parameter for its application, particularly in processing and in the lifecycle of the end-product, is its thermal stability. This guide provides a comprehensive overview of the available data on the thermal stability of this compound.

Physicochemical Properties

A fundamental understanding of the compound's physical and chemical properties is essential before delving into its thermal stability.

| Property | Value |

| Molecular Formula | C₂₆H₄₈O₄ |

| Molecular Weight | 424.66 g/mol [1] |

| CAS Number | 166412-78-8[1] |

| Appearance | Colorless, odorless liquid[1] |

| Melting Point | < -50 °C[1] |

| Boiling Point | > 400 °C[1] |

| Flash Point | 224 °C[3] |

| Auto-ignition Temperature | > 300 °C[3] |

Thermal Stability Profile

This compound is characterized by its excellent thermal stability, making it suitable for applications requiring durability.[1] It is considered stable at room temperature and under normal conditions, as well as being thermally stable at typical use temperatures.[3]

Decomposition

Experimental Protocols

The following section details a standard experimental methodology for assessing the thermal stability of plasticizers like this compound using Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

-

Instrumentation : A simultaneous thermal analyzer, such as a Perkin Elmer STA 6000, is commonly employed.[6]

-

Procedure :

-

The sample is heated from an ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C).[6]

-

A constant heating rate is applied, typically 10 °C/min.[6]

-

The analysis is initially conducted under an inert nitrogen (N₂) atmosphere with a consistent flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[6]

-

To analyze the carbonaceous residue, the gas flow can be switched to air or oxygen after reaching the maximum temperature.[6]

-

-

Data Analysis : The resulting weight loss as a function of temperature is evaluated using appropriate software, such as Perkin Elmer Pyris software.[6] This analysis can determine the onset of decomposition and temperatures at which specific percentages of weight loss occur.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for evaluating the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Analysis.

Logical Relationship of Thermal Stability Parameters

This diagram outlines the key parameters related to the thermal stability and potential hazards of this compound.

Caption: Key Thermal Stability Characteristics.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]

- 3. aglayne.com [aglayne.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. aksci.com [aksci.com]

- 6. Antimicrobial Efficacy of a Vegetable Oil Plasticizer in PVC Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility of DINCH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), commercially known as Hexamoll® DINCH, is a non-phthalate plasticizer increasingly utilized in a variety of applications, from medical devices and food packaging to toys.[1] Its toxicological profile and low migration rate make it a favorable alternative to traditional phthalates. For researchers, scientists, and professionals in drug development, a thorough understanding of DINCH's solubility in organic solvents is critical for formulation development, toxicological studies, and analytical method development. This technical guide provides a comprehensive overview of the available solubility data, outlines a detailed experimental protocol for determining solubility, and presents a visual workflow for this process.

Quantitative and Qualitative Solubility Data

One study focusing on the biological effects of DINCH mentions the preparation of stock solutions in dimethylsulfoxide (DMSO), implying its solubility in this solvent, although specific concentrations were not provided.[3]

Given the limited direct quantitative data for DINCH, the solubility of a structurally similar, widely studied plasticizer, di(2-ethylhexyl) phthalate (DEHP), can offer some insight. It is important to note that this information should be used as an estimate, and experimental verification for DINCH is highly recommended.

Disclaimer: The following table includes qualitative information for DINCH and limited quantitative data for the related compound DEHP. This data is intended to provide a general understanding and should not be substituted for experimental determination of DINCH's solubility in specific solvent systems.

| Organic Solvent | DINCH Solubility (Qualitative) | DEHP Solubility (Quantitative) |

| Common Organic Solvents | Soluble[1][2] | - |

| Mineral Oil | Miscible (with other plasticizers)[2] | Miscible[4][5] |

| Hexane | - | Miscible[4][5] |

| Carbon Tetrachloride | - | Slightly Soluble[4][5] |

| Dimethylsulfoxide (DMSO) | Soluble[3] | - |

| Water | Almost Insoluble (<0.02 mg/L @ 25°C)[6] | Slightly Soluble (0.27 mg/L @ 25°C)[4][5] |

Experimental Protocol: Determination of DINCH Solubility

The following is a generalized experimental protocol for determining the solubility of DINCH in an organic solvent, based on the widely accepted "shake-flask" method. This method is suitable for generating thermodynamic solubility data.

1. Materials and Equipment:

-

DINCH (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (compatible with the solvent and non-adsorbent to DINCH)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Validated analytical method for the quantification of DINCH

2. Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of DINCH to a series of vials or flasks. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume or weight of the selected organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined empirically by sampling at different time points until the concentration of DINCH in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 24 hours to allow for the sedimentation of undissolved DINCH.

-

Alternatively, centrifuge the samples at the same temperature to facilitate the separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining microparticles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the pre-established calibration curve for the analytical method (HPLC or GC-MS).

-

Analyze the diluted sample to determine the concentration of DINCH.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), milligrams per liter (mg/L), or molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of DINCH solubility in an organic solvent.

Caption: Workflow for determining the solubility of DINCH.

Conclusion

While precise, publicly available quantitative data on the solubility of DINCH in a wide array of organic solvents is limited, the available information consistently indicates its good solubility in common organic solvents. For applications requiring exact solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. As the use of DINCH continues to grow, it is anticipated that more comprehensive solubility data will become available, further aiding researchers and professionals in their work with this important non-phthalate plasticizer.

References

- 1. atamankimya.com [atamankimya.com]

- 2. 5.imimg.com [5.imimg.com]

- 3. Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH) alters transcriptional profiles, lipid metabolism and behavior in zebrafish larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. DI(2-ETHYLHEXYL) PHTHALATE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemicals.basf.com [chemicals.basf.com]

Commercial names for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate.

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, a non-phthalate plasticizer, is gaining prominence as a safer alternative to traditional phthalates in a variety of applications, particularly in sensitive contexts such as medical devices, food packaging, and toys.[1][2] This technical guide provides a comprehensive overview of its commercial names, chemical properties, and the experimental methodologies used to assess its safety and metabolic fate. Additionally, it delves into the known signaling pathway interactions of its metabolites, offering valuable insights for toxicological and pharmacological research.

The primary commercial name for this compound is Hexamoll® DINCH® .[1] It is also commonly referred to by its synonym, Di-isononyl-cyclohexane-1,2-dicarboxylate (DINCH) .[2]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below, compiled from various technical data sheets.[1][3][4][5]

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 1,2-Cyclohexane dicarboxylic acid, di-isononyl ester | [1] |

| CAS Number | 166412-78-8 (Europe and Asia), 474919-59-0 (USA) | [1] |

| Molecular Formula | C26H48O4 | [2] |

| Molecular Weight | 424.7 g/mol | [4] |

| Appearance | Clear, colorless, practically anhydrous liquid | [4] |

| Odor | Hardly noticeable | [4] |

| Density @ 20°C | 0.944 - 0.954 g/cm³ | [3] |

| Boiling Point @ 7 mbar | 240-250 °C | |

| Pour Point | -54 °C | [1][4] |

| Flash Point (COC) | 224 °C | [1][3] |

| Vapor Pressure @ 20°C | < 0.01 mbar (< 7.5 mmHg) | [1][3] |

| Dynamic Viscosity @ 20°C | 44 - 60 mPa·s | [3] |

| Solubility in Water @ 25°C | < 0.02 mg/L | [1] |

Table 2: Technical Specifications

| Parameter | Value | Test Method |

| Ester Content | ≥ 99.5 % by weight | ASTM D-3465 |

| Acid Number | ≤ 0.07 mg KOH/g | ASTM D-1045 |

| Water Content | ≤ 0.1 % by weight | ASTM E-1064 |

| Color, Pt-Co (APHA) | ≤ 40 | ASTM D-5386 |

| Phthalate Content | ≤ 0.01 % | UV-BASF |

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This study design provides information on the potential health hazards arising from repeated oral exposure to a substance.

-

Test System: The preferred species is the rat. Young, healthy adult animals are used.

-

Group Size: At least 10 animals (5 male, 5 female) per group.

-

Dose Levels: A minimum of three dose levels and a control group are used. The highest dose is selected to induce toxic effects without causing death or severe suffering. Subsequent doses are typically spaced by a factor of 2 to 4. A limit test at 1000 mg/kg body weight/day may be conducted if no toxicity is expected.

-

Administration: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 28 days.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

-

-

Pathology:

-

Gross Necropsy: All animals undergo a full gross necropsy at the end of the study.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups is examined microscopically. Any gross lesions and target organs identified in the high-dose group are also examined in the lower-dose groups.

-

Human Metabolism Study: Quantification of Urinary Metabolites

This protocol outlines the methodology for assessing the metabolic fate of DINCH in humans following oral administration.

-

Study Participants: Healthy adult volunteers.

-

Dosing: A single oral dose of DINCH is administered.

-

Sample Collection: Urine samples are collected at predetermined intervals over a 48-hour period post-dosing.

-

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

-

Sample Preparation:

-

An aliquot of urine is buffered.

-

Enzymatic deconjugation of glucuronidated metabolites is performed using β-glucuronidase/arylsulfatase.

-

Solid-phase extraction (SPE) is used to clean up the sample and concentrate the analytes.

-

The eluate is evaporated to dryness and reconstituted in a suitable solvent for HPLC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A system capable of gradient elution.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 10 µL) of the prepared sample is injected.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for selective and sensitive quantification of the target metabolites (e.g., OH-MINCH, oxo-MINCH, cx-MINCH). Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding isotopically labeled internal standard.

-

-

-

Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Signaling Pathway Interactions

Metabolites of this compound have been shown to interact with nuclear receptors, which are key regulators of gene expression. The following diagrams illustrate the postulated signaling pathways.

References

An In-depth Technical Guide to the Regulatory Status of DINCH as a Food Contact Material

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) has emerged as a significant alternative to traditional phthalate plasticizers in a variety of applications, including sensitive uses such as medical devices, toys, and food contact materials. Its adoption has been driven by a more favorable toxicological profile compared to some ortho-phthalates. This technical guide provides a comprehensive overview of the current regulatory landscape for DINCH as a food contact material across major global markets. It details established quantitative limits, such as specific migration limits (SMLs) and tolerable daily intakes (TDIs), and outlines the experimental protocols used to assess its safety and migration characteristics. The guide also visualizes the metabolic pathway of DINCH and typical experimental workflows to provide a deeper understanding for researchers and professionals in the field.

Regulatory Status of DINCH as a Food Contact Material

The approval and regulation of DINCH for use in food contact materials vary across different jurisdictions. This section summarizes the current regulatory status in key economic regions.

European Union

In the European Union, DINCH is authorized for use in plastic food contact materials under Commission Regulation (EU) No 10/2011.[1] It is listed as FCM substance No. 775.[1] While DINCH does not have an individual specific migration limit (SML), it is included in a group restriction with other plasticizers. The sum of the migration of DINCH, along with phthalates like DnBP, BBP, DEHP, DiNP, and DiDP, must not exceed a group SML of 60 mg/kg of food.[2]

United States

In the United States, the Food and Drug Administration (FDA) regulates food contact substances (FCSs). Unlike the EU's positive list system, the US system relies on food additive regulations, substances that are Generally Recognized as Safe (GRAS), prior-sanctioned substances, and the Food Contact Notification (FCN) program.[3] A search of the FDA's Inventory of Effective Food Contact Substance (FCS) Notifications does not show a specific notification for "1,2-Cyclohexane dicarboxylic acid diisononyl ester" or "DINCH".[4][5] This indicates that DINCH does not have a specific clearance from the FDA for widespread use as a food contact material. However, this does not necessarily mean it is banned. A manufacturer could use DINCH in a food contact material if they have submitted a successful FCN that is effective only for their specific substance and intended use, or if the use is covered by a Threshold of Regulation (TOR) exemption for uses with very low potential migration.[3][6]

China

In China, additives used in food contact materials are regulated by the National Food Safety Standard GB 9685 "Standard for Uses of Additives in Food Contact Materials and Their Products".[1][4][7][8] This standard includes a positive list of authorized additives and specifies their scope of use, maximum levels, and SMLs. To determine the specific status and any limits for DINCH, one must consult the latest version of GB 9685 and any subsequent amendments.[5]

Japan

Japan employs a positive list system for food contact materials, which is part of the Food Sanitation Act.[2][9] As of June 1, 2025, only substances listed on the positive list are permitted for use in synthetic resin food utensils, containers, and packaging.[10] The list is divided into base polymers and additives.[10] The specific authorization and any associated limits for DINCH would be detailed within this positive list.

South Korea

South Korea regulates food contact materials under the Food Sanitation Act, with detailed requirements provided in the "Standards and Specifications for Utensils, Containers and Packaging" issued by the Ministry of Food and Drug Safety (MFDS).[8][10][11][12][13][14][15] These standards are periodically updated, and compliance for a specific substance like DINCH requires checking the latest version of this regulation for its inclusion and any specified limits.

Australia and New Zealand

Food Standards Australia New Zealand (FSANZ) is responsible for regulating food packaging. The Australia New Zealand Food Standards Code requires that packaging materials be safe and not cause food contamination.[16] Rather than a prescriptive positive list for all packaging materials, the responsibility lies with manufacturers to ensure the safety of their products.[16] FSANZ has conducted assessments on chemical migration from packaging, including plasticizers like DINCH, and concluded that the dietary exposure in Australia and New Zealand is low and not a public health concern.[17]

Mercosur